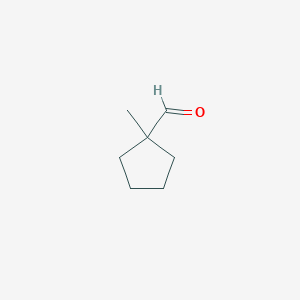

1-methylcyclopentane-1-carbaldehyde

Description

1-Methylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methyl group and a carbaldehyde functional group at the 1-position of the ring. For instance, (1S,3S)-3-methylcyclopentane-1-carbaldehyde (C₇H₁₂O) shares the same molecular formula but differs in substituent positioning, highlighting the role of steric and electronic effects in altering reactivity and stability . The compound’s aldehyde group confers typical reactivity, such as participation in oxidation, nucleophilic addition, and condensation reactions, while the methyl group may influence steric hindrance and solubility.

Properties

IUPAC Name |

1-methylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGYJALETFVYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-63-2 | |

| Record name | 1-methylcyclopentane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst. Another method includes the hydroformylation of 1-methylcyclopentene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form the aldehyde.

Industrial Production Methods: In industrial settings, the production of 1-methylcyclopentane-1-carbaldehyde often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-methylcyclopentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 1-Methylcyclopentane-1-carboxylic acid

Reduction: 1-Methylcyclopentanol

Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentane Derivatives

Biological Activity

1-Methylcyclopentane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. The aldehyde functional group in this compound is known for its reactivity, which can influence various biochemical pathways and interactions with biological systems. This article explores the biological activity of 1-methylcyclopentane-1-carbaldehyde, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

The biological activity of 1-methylcyclopentane-1-carbaldehyde primarily stems from its ability to interact with nucleophilic sites on proteins and enzymes due to its reactive aldehyde group. This interaction can lead to:

- Modulation of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Formation of Covalent Bonds : The aldehyde can form covalent bonds with amino acids in proteins, potentially altering protein function and stability.

Comparison with Similar Compounds

To better understand the unique properties of 1-methylcyclopentane-1-carbaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| Cyclopentane-1-carbaldehyde | Five-membered ring | Lacks the methyl group, affecting reactivity |

| 3-Methylcyclohexane-1-carbaldehyde | Six-membered ring | Contains an additional carbon, altering chemical behavior |

| Cyclohexane-1-carbaldehyde | Six-membered ring | Similar structure but different ring size |

1-Methylcyclopentane-1-carbaldehyde's five-membered ring structure combined with a methyl group contributes to its distinctive reactivity profile, making it a valuable intermediate in organic synthesis and a candidate for further biological studies.

Biological Activity Data

Research into the biological activity of 1-methylcyclopentane-1-carbaldehyde has revealed several key findings:

- Cytotoxicity Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, although detailed quantitative data remains limited.

- Antimicrobial Properties : Some investigations indicate potential antimicrobial activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at a leading university examined the cytotoxic effects of 1-methylcyclopentane-1-carbaldehyde on neuroblastoma cells. The results indicated that exposure to varying concentrations of the compound resulted in significant cell death, suggesting its potential as a therapeutic agent in cancer treatment. The study utilized flow cytometry to quantify cell viability and apoptosis markers.

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of 1-methylcyclopentane-1-carbaldehyde against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at certain concentrations, indicating potential for development as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.